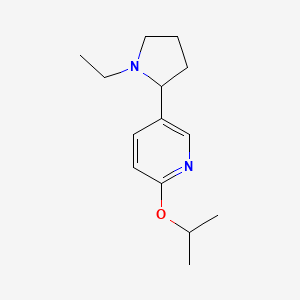
5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine: is a heterocyclic compound that features a pyridine ring substituted with an isopropoxy group and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropoxypyridine and 1-ethylpyrrolidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base like sodium hydride or potassium tert-butoxide is used to deprotonate the starting materials, facilitating the nucleophilic substitution reaction.
Reaction Steps: The 2-isopropoxypyridine is first activated by the base, followed by the addition of 1-ethylpyrrolidine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to potential therapeutic effects.
Medicine:
Drug Development: The compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties are conducted to understand its behavior in the body.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity. For example:
Receptor Binding: It may act as an agonist or antagonist at certain neurotransmitter receptors, modulating neuronal signaling.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate conversion and affecting metabolic pathways.
Comparison with Similar Compounds
Nicotine: Both compounds contain a pyridine ring and a pyrrolidine ring, but nicotine has a methyl group instead of an ethyl group on the pyrrolidine ring.
Anabasine: Similar structure but lacks the isopropoxy group.
Cytisine: Contains a pyridine ring and a pyrrolidine ring but differs in the substitution pattern.
Uniqueness:
Structural Features: The presence of the isopropoxy group and the ethyl substitution on the pyrrolidine ring make 5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine unique compared to its analogs.
Biological Activity: These structural differences can lead to distinct biological activities and pharmacological profiles, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H22N2O/c1-4-16-9-5-6-13(16)12-7-8-14(15-10-12)17-11(2)3/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChI Key |
PTROXQJBKFBMLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



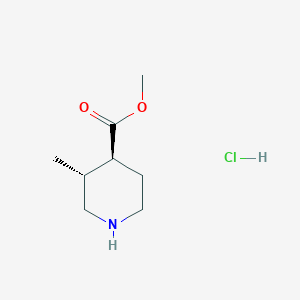


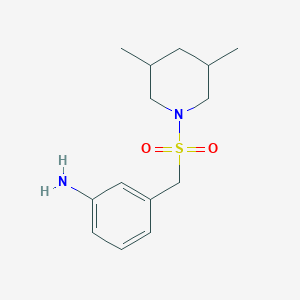

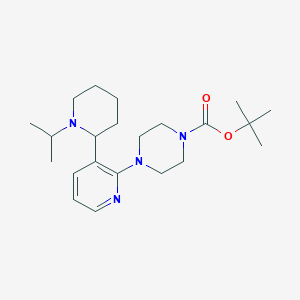


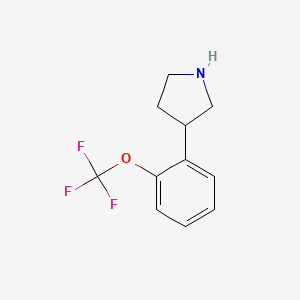

![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

